molecular formula C9H11BrN2O3 B13611697 methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate

methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate

Cat. No.: B13611697
M. Wt: 275.10 g/mol
InChI Key: QSUHOAGFBVUVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate is a brominated heterocyclic compound featuring an imidazo[4,3-c][1,4]oxazine core substituted with a methyl ester group at position 1 and a bromine atom at position 3. Its molecular formula is C₁₀H₁₃BrN₂O₃, with a molecular weight of 289.1258 g/mol and CAS number 2751701-96-7 . The compound is of interest in medicinal chemistry due to the imidazo-oxazine scaffold, which is associated with diverse pharmacological activities, including kinase inhibition and antiviral properties.

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 2-(3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)acetate

InChI

InChI=1S/C9H11BrN2O3/c1-14-8(13)4-6-7-5-15-3-2-12(7)9(10)11-6/h2-5H2,1H3

InChI Key

QSUHOAGFBVUVCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C2COCCN2C(=N1)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation generally involves:

  • Construction of the imidazo[4,3-c]oxazine core via cyclization reactions.
  • Introduction of the bromine substituent at the 3-position through selective halogenation.
  • Attachment of the methyl 2-acetate moiety via alkylation or esterification.

Stepwise Preparation Methods

Synthesis of the Imidazo[4,3-c]oxazine Core
  • Starting from appropriate amino alcohols or imidazole derivatives, base-catalyzed cyclization is employed.
  • For example, alkylation of 2-bromo-4-nitroimidazole with haloalkenes followed by dihydroxylation and ring closure has been documented for related imidazo-oxazine systems, achieving yields of 62–79% over multi-step sequences.
  • Protective group strategies such as TIPS (triisopropylsilyl) protection and acid-catalyzed deprotection are used to control regioselectivity and functional group compatibility during cyclization.
Attachment of the Methyl 2-Acetate Side Chain
  • Alkylation of the nitrogen atom in the imidazo-oxazine ring with methyl bromoacetate or related electrophiles under basic conditions is a typical method.
  • For instance, nucleophilic substitution reactions using sodium hydride as a base in tetrahydrofuran at low temperatures facilitate the introduction of the methyl acetate group.
  • Purification steps often involve silica gel chromatography and recrystallization to isolate the pure methyl ester derivative.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Reduction of brominated benzoxazinone Borane-THF, reflux 14 h, quench with methanol 80–85 Produces 6-bromo-3,4-dihydro-2H-benzoxazine
Protection and cyclization Sodium hydride, TIPS-Cl, -78 °C tert-butyllithium, trimethoxyborate 30–40 Forms boronic acid intermediate
Alkylation with methyl bromoacetate NaH, THF, 0 °C to room temp, 20 h 60–75 Methyl 2-acetate side chain introduced
Purification Silica gel chromatography, recrystallization - Ensures product purity

(Data adapted and inferred from related imidazo-oxazine syntheses and brominated oxazine intermediates)

Research Results and Discussion

  • The multi-step synthesis of methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c]oxazin-1-yl}acetate requires careful control of reaction conditions to avoid overbromination or decomposition of sensitive intermediates.
  • Protective group strategies and mild cyclization conditions improve yields and regioselectivity.
  • The use of borane-tetrahydrofuran complex for reduction steps and sodium hydride for alkylation is well-established in the preparation of related heterocycles.
  • The final methyl ester functionality can be introduced efficiently via nucleophilic substitution, providing a handle for further functionalization or biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation can produce imidazole N-oxides .

Scientific Research Applications

Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways .

Mechanism of Action

The mechanism of action of methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo-Oxazine Derivatives

Ethyl 2-{3-Bromo-5H,6H,8H-Imidazo[4,3-c][1,4]Oxazin-1-yl}Acetate
  • Molecular Formula : C₁₁H₁₅BrN₂O₃
  • Molecular Weight : 303.15 g/mol
  • Key Differences : The ethyl ester variant replaces the methyl group, marginally increasing molecular weight and lipophilicity. This substitution may alter metabolic stability or solubility .
2-{5H,6H,8H-Imidazo[4,3-c][1,4]Oxazin-1-yl}Acetic Acid Hydrochloride
  • Molecular Formula : C₈H₁₀ClN₃O₃
  • Molecular Weight : 231.64 g/mol
  • Key Differences : Lacks the bromine atom and methyl ester, instead featuring a carboxylic acid group protonated as a hydrochloride salt. This modification enhances water solubility but reduces electrophilic reactivity .

Benzo-Oxazine Derivatives

Methyl 2-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-yl)Acetate
  • Molecular Formula: C₁₁H₁₁NO₄
  • Molecular Weight : 221.21 g/mol
  • Key Differences: Replaces the imidazo ring with a benzo-fused oxazine core. Synthesized via reaction of 4H-benzo[1,4]oxazine-3-one with bromoethyl acetate under basic conditions (K₂CO₃ in acetone) .

Thieno-Triazolo-Pyrimidine Derivatives

Methyl 2-((9,10-Dihydro-8H-Cyclopenta[4,5]Thieno[3,2-e][1,2,4]Triazolo[4,3-c]Pyrimidin-3-yl)Thio)Acetate
  • Molecular Formula : C₁₄H₁₄N₄O₂S₂
  • Molecular Weight : 342.41 g/mol
  • Key Differences: Features a thieno-triazolo-pyrimidine core with a thioacetate group. This structure is associated with STING agonist activity, highlighting the role of sulfur in biological interactions. Synthesized via alkylation with alkyl bromides in DMF using DIPEA .

Research Findings and Functional Insights

Bromine Substitution : The bromine atom in the target compound enhances electrophilicity, making it a candidate for nucleophilic aromatic substitution (e.g., Suzuki coupling) to introduce aryl or heteroaryl groups .

Ester Group Utility : The methyl ester acts as a solubilizing group and a precursor for hydrolysis to carboxylic acids, enabling further derivatization .

Heterocyclic Core Impact: Imidazo-oxazine derivatives exhibit conformational rigidity, favoring selective target binding. Benzo-oxazine analogs show enhanced π-π stacking due to the aromatic benzene ring . Thieno-triazolo-pyrimidines demonstrate potent STING activation, emphasizing sulfur’s role in immune modulation .

Biological Activity

Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H11BrN2O3C_9H_{11}BrN_2O_3 and a molecular weight of approximately 275.10 g/mol. The compound features an imidazo and oxazine core structure, which is critical for its biological activity. The presence of a bromo substituent enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of imidazo[4,3-c][1,4]oxazines have shown effectiveness against various bacterial strains. Studies have demonstrated that the structural modifications in such compounds can lead to enhanced antimicrobial potency.

CompoundActivityReference
Methyl 2-{3-bromo-5H,6H-imidazo[4,3-c][1,4]oxazin-1-yl}acetateAntimicrobial
Methyl 2-bromo-5H-imidazo[2,1-c][1,4]oxazineAntimicrobial
Methyl 3-bromo-5H-imidazo[4,3-c][1,4]oxazineAntitumor

Antitumor Activity

The compound also shows promise as an antitumor agent. Its structural similarity to known anticancer drugs suggests potential efficacy in inhibiting tumor growth. Preliminary studies indicate that this compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Synthesis Methods

The synthesis of this compound typically involves bromination reactions followed by esterification processes. Common methods include:

  • Bromination : Utilizing bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane to introduce the bromo group.
  • Esterification : Reacting the resulting compound with methyl acetate under acidic conditions to form the final ester product.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • A study published in Journal of Medicinal Chemistry reported on the synthesis of various imidazo derivatives and their biological evaluation against cancer cell lines. The findings indicated that structural variations significantly influenced the compounds' cytotoxicity profiles .
  • Another research highlighted the importance of substituent positioning on imidazo compounds for enhancing their antimicrobial activity. It was found that specific modifications could lead to increased efficacy against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via alkylation of the imidazo-oxazine core with methyl bromoacetate. A common method involves reacting 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine with methyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base. Reaction parameters such as solvent polarity (e.g., DMF enhances nucleophilicity), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 for imidazo-oxazine:bromoester) are critical for yield optimization. Post-synthesis purification via column chromatography (ethyl acetate/hexane) is recommended .
Reaction Conditions Comparison
Solvent: DMF vs. THF
Base: K₂CO₃ vs. NaH
Temperature: 25°C vs. 60°C

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure:

  • ¹H NMR : Peaks at δ 4.2–4.5 ppm (acetate methylene), δ 3.7–3.9 ppm (oxazine ring protons), and δ 1.8–2.1 ppm (bridged cyclohexane protons).
  • ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and 50–60 ppm (oxazine carbons).
    Mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 289.04 (calculated for C₉H₁₀BrN₂O₃). IR spectroscopy verifies ester C=O stretches at ~1740 cm⁻¹ .

Q. How does the bromine substituent influence the compound’s reactivity?

  • Answer : The bromine atom at position 3 of the imidazo-oxazine ring enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). It also increases molecular polarity, affecting solubility in aprotic solvents like DMSO. Bromine’s electron-withdrawing effect stabilizes the ring system against hydrolysis .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?

  • Answer : Discrepancies often arise from solvent purity, trace moisture, or inadequate mixing. A systematic approach includes:

  • Design of Experiments (DoE) : Varying solvent/base combinations (e.g., DMF/K₂CO₃ vs. acetonitrile/Cs₂CO₃).
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation.
  • Scale-up protocols : Gradual reagent addition to manage exothermicity. For example, yields drop >5% at >10 mmol scale due to heat dissipation issues; jacketed reactors with controlled cooling mitigate this .

Q. What strategies can be employed to explore the compound’s potential as a kinase inhibitor?

  • Answer :

  • Molecular docking : Screen against kinase ATP-binding pockets (e.g., JAK2, EGFR) using software like AutoDock. The imidazo-oxazine scaffold’s planar structure favors π-π stacking with conserved phenylalanine residues.
  • Structure-Activity Relationship (SAR) : Modify the acetate side chain to introduce bioisosteres (e.g., replacing methyl with trifluoroethyl) to enhance binding affinity.
  • Enzymatic assays : Measure IC₅₀ values using ADP-Glo™ kinase assays. Preliminary data suggest sub-micromolar activity against tyrosine kinases .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Answer : The oxazine ring undergoes acid-catalyzed ring-opening via protonation of the oxygen atom, leading to a carbocation intermediate. This is confirmed by LC-MS detection of a fragmentation product (m/z 167.08, corresponding to imidazole-acetic acid). Stabilization strategies include formulating the compound as a lyophilized salt (e.g., hydrochloride) or using enteric coatings for oral delivery .

Methodological Considerations

Q. How should researchers design stability studies for this compound?

  • Answer : Conduct forced degradation studies under ICH guidelines:

  • Thermal stress : 40°C/75% RH for 4 weeks.
  • Photolysis : Expose to UV light (320–400 nm) for 48 hours.
  • Hydrolysis : Test in 0.1M HCl and NaOH at 60°C for 24 hours. Monitor degradation via UPLC-PDA. The compound shows >10% degradation in acidic conditions but <2% in basic/neutral .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.